molecular formula C6HF4NO B173136 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde CAS No. 16297-09-9

2,3,5,6-Tetrafluoropyridine-4-carbaldehyde

Cat. No.: B173136
CAS No.: 16297-09-9
M. Wt: 179.07 g/mol
InChI Key: ADFBSIFTMLQGNB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoropyridine-4-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C6H2F4NO. This compound is characterized by the presence of four fluorine atoms attached to the pyridine ring and an aldehyde functional group at the fourth position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrafluoropyridine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of fluorine atoms enhances its reactivity and stability, making it a versatile intermediate in organic synthesis. The aldehyde group allows for further functionalization, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrafluoropyridine-4-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which provides a balance of reactivity and stability. This combination makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries .

Properties

IUPAC Name

2,3,5,6-tetrafluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFBSIFTMLQGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=NC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631352
Record name 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16297-09-9
Record name 2,3,5,6-Tetrafluoro-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16297-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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